5-(Benzyloxy)resorcinol
Description
5-(Benzyloxy)resorcinol is a substituted resorcinol derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the 5-position of the aromatic ring. Resorcinol (1,3-dihydroxybenzene) serves as the parent compound, and substitution at the 5-position modulates physicochemical properties and bioactivity.
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
5-phenylmethoxybenzene-1,3-diol |
InChI |
InChI=1S/C13H12O3/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8,14-15H,9H2 |
InChI Key |
NVOJWBBMMVWYGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 5-(Benzyloxy)resorcinol with analogous resorcinol derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituent | Lipophilicity (Inferred) |
|---|---|---|---|---|---|
| Resorcinol | C₆H₆O₂ | 110.1 | 110–112 | None (parent compound) | Low |
| 5-Methoxyresorcinol | C₇H₈O₃ | 140.14 | 80.3 | Methoxy (-OCH₃) | Moderate |
| Hexylresorcinol | C₁₂H₁₈O₂ | 194.27 | Not reported | Hexyl (-C₆H₁₃) | High |
| 5-(Z-nonadec-14-enyl)resorcinol | C₂₅H₄₀O₂ | 372.59 | Not reported | Alkenyl (-C₁₉H₃₇, Z-form) | Very high |
| 5-n-Nonadecylresorcinol | C₂₅H₄₄O₂ | 376.62 | Not reported | Saturated alkyl (-C₁₉H₃₉) | Very high |
| This compound | C₁₃H₁₂O₃ | 216.24 | Not available | Benzyloxy (-OCH₂C₆H₅) | Moderate-high |
Key Observations :
- Resorcinol: The simplest derivative, with high water solubility due to polar hydroxyl groups. Used in adhesives, dyes, and topical antiseptics .
- 5-Methoxyresorcinol: The methoxy group reduces polarity compared to resorcinol, lowering the melting point (80.3°C) and enhancing lipid solubility .
- Hexylresorcinol: The hexyl chain significantly increases hydrophobicity, making it suitable for lipid-rich environments. Widely used as an antiseptic and anthelmintic .
- Long-chain alkyl/alkenyl derivatives: Compounds like 5-(Z-nonadec-14-enyl)resorcinol and 5-n-Nonadecylresorcinol exhibit very high lipophilicity, favoring membrane integration. These are biomarkers in plant extracts and studied for antioxidant and anti-hyperuricemic activities .
- Its lipophilicity is intermediate between methoxy and long-chain alkyl derivatives.
Resorcinol
- Applications : Industrial disinfectant, chemical intermediate, and topical treatment for skin conditions .
- Limitations : High polarity limits penetration through lipid membranes.
5-Methoxyresorcinol
- Bioactivity: Demonstrated antioxidant properties due to electron-donating methoxy group. Potential therapeutic applications in oxidative stress-related disorders .
Hexylresorcinol
- Bioactivity : Broad-spectrum antimicrobial activity; disrupts microbial cell membranes. FDA-approved for throat lozenges and topical antiseptics .
Long-chain Alkyl/Alkenyl Resorcinols
- 5-(Z-nonadec-14-enyl)resorcinol: Isolated from L. pumila, exhibits anti-hyperuricemic effects by inhibiting xanthine oxidase. Also shows antioxidant activity comparable to β-carotene .
- 5-n-Nonadecylresorcinol: Identified as a biomarker in cereals and plants; modulates lipid metabolism in preclinical studies .
This compound (Inferred)
- Potential Bioactivity: The benzyloxy group may enhance binding to aromatic receptors or enzymes. Structural analogs suggest possible antimicrobial or antioxidant applications, though empirical data are lacking .
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